molecular formula C15H14N2O2S B5559891 2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide

Cat. No.: B5559891
M. Wt: 286.4 g/mol
InChI Key: VZISBXMGFUTCKO-UHFFFAOYSA-N
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Description

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. This compound, in particular, has a unique structure that combines a cyano group, a dimethylphenyl group, and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.

Scientific Research Applications

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Safety and Hazards

The safety information for “2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide” indicates that it is dangerous . The hazard statements include H301 . The precautionary statements include P301 + P330 + P331 + P310 .

Future Directions

Cyanoacetamide-N-derivatives have drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano group. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-phenylbenzenesulfonamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    N-(3,4-dimethylphenyl)benzenesulfonamide: Lacks the cyano group, which may reduce its potential as an enzyme inhibitor.

    2-cyano-N-(4-methylphenyl)benzenesulfonamide: Has only one methyl group, which may influence its chemical properties and applications.

Uniqueness

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide is unique due to the presence of both the cyano group and the dimethylphenyl group. This combination enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-7-8-14(9-12(11)2)17-20(18,19)15-6-4-3-5-13(15)10-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZISBXMGFUTCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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